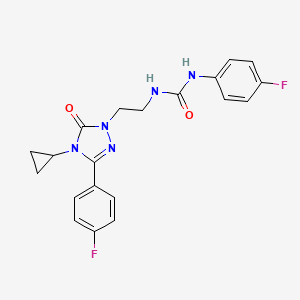
1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a complex organic compound with significant applications in various scientific fields. Its structure, characterized by multiple functional groups and a triazole core, lends itself to diverse chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions, typically starting with the formation of the triazole ring. The subsequent steps involve the cyclopropyl and fluorophenyl group attachment. Each stage requires specific catalysts and controlled environments to ensure purity and yield.
Industrial Production Methods: Industrially, the production involves optimized reaction conditions, including temperature control and solvent selection, to maximize efficiency and scalability. Advanced purification techniques such as chromatography are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its triazole ring is particularly reactive under certain conditions, allowing for modifications that can enhance its properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogens or alkyl groups under basic or acidic conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives with modified triazole rings or new functional groups attached to the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: In biological studies, it is often used to investigate cellular processes and molecular interactions, providing insights into enzyme functions and protein-ligand binding.
Medicine: Medically, this compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases due to its unique interactions with biological targets.
Industry: Industrial applications include its use as a chemical building block for materials with specific properties, such as polymers and advanced coatings.
Mecanismo De Acción
This compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The triazole ring and fluorophenyl groups play crucial roles in these interactions, influencing the pathways involved in its biological activity.
Comparación Con Compuestos Similares
Compared to other triazole derivatives, 1-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include those with variations in the phenyl or cyclopropyl groups, which can alter their reactivity and application potential.
These aspects highlight the distinctiveness of this compound and its versatility in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-14-3-1-13(2-4-14)18-25-26(20(29)27(18)17-9-10-17)12-11-23-19(28)24-16-7-5-15(22)6-8-16/h1-8,17H,9-12H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKGTESZUWQIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
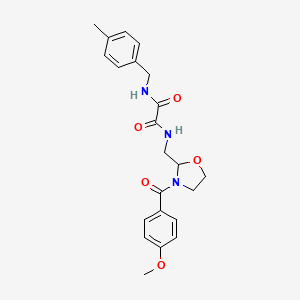
![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)
![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)
![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)
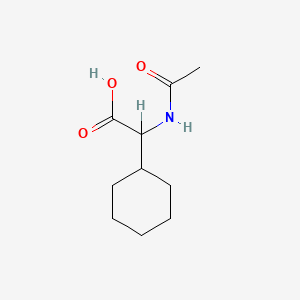
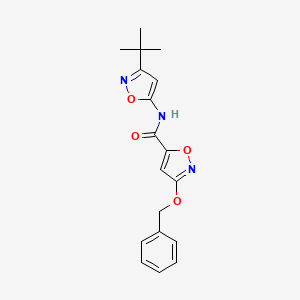
![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)
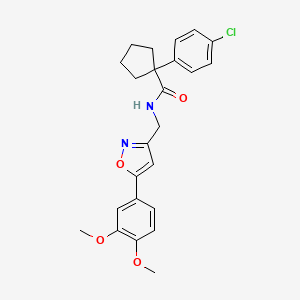
![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)
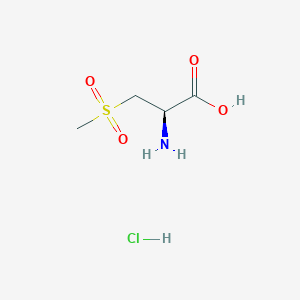
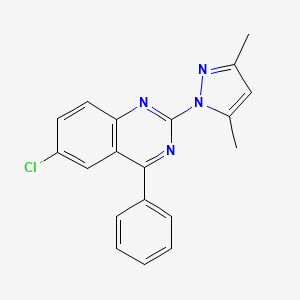
![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)
